molecular formula C21H15N3O4 B5912704 (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one

(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one

Cat. No.: B5912704
M. Wt: 373.4 g/mol
InChI Key: RWPOVWXRIBRELI-UYRXBGFRSA-N
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Description

The compound (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazolone core may interact with enzymes or receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity to specific targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one
  • (4Z)-5-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one

Uniqueness

The unique combination of the nitrophenyl group, furan ring, and pyrazolone core in (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar molecules.

Properties

IUPAC Name

(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-19(21(25)23(22-14)16-7-3-2-4-8-16)13-18-10-11-20(28-18)15-6-5-9-17(12-15)24(26)27/h2-13H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPOVWXRIBRELI-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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